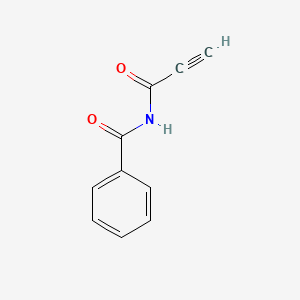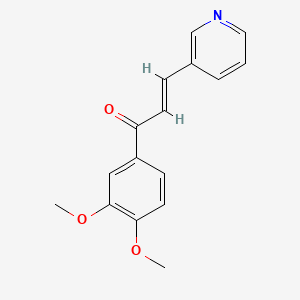
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial production process .
化学反应分析
Types of Reactions
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of (e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It also modulates the expression of genes related to apoptosis and cell cycle regulation. The presence of the pyridine ring and propenone moiety allows it to interact with specific receptors and proteins, leading to its biological effects.
相似化合物的比较
Similar Compounds
(e)-4-(3’,4’-Dimethoxyphenyl)but-3-en-2-ol:
Isoamyl (e)-3-(3,4-Dimethoxyphenyl)acrylate: This compound is used as a sunscreen agent with high protection due to its ability to absorb UV radiation.
Uniqueness
(e)-3-(3,4-Dimethoxyphenyl)-1-pyridin-3-yl-propenone is unique due to the presence of both a pyridine ring and a propenone moiety, which contribute to its diverse chemical reactivity and biological activities.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
(E)-1-(3,4-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-15-8-6-13(10-16(15)20-2)14(18)7-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b7-5+ |
InChI 键 |
QHOMUNQVGOCTOP-FNORWQNLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)
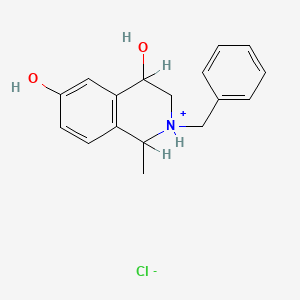
![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

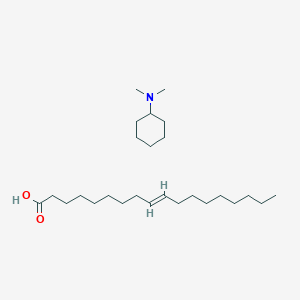
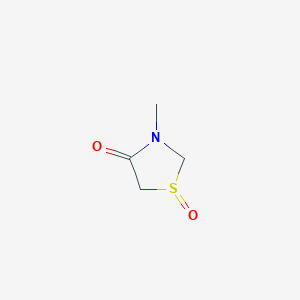
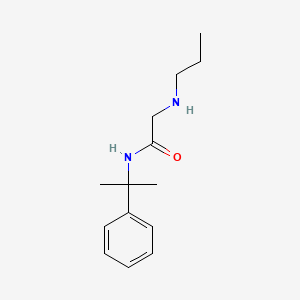
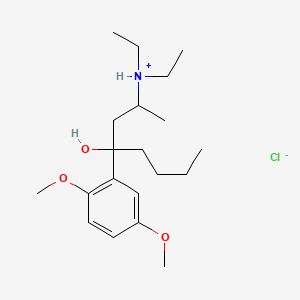
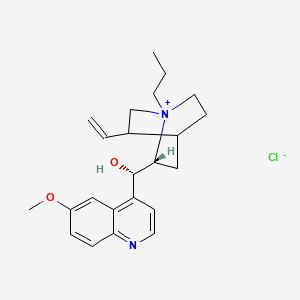
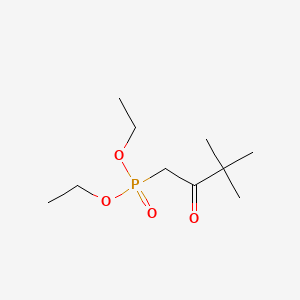
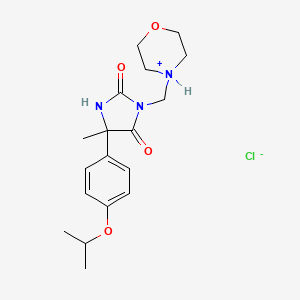
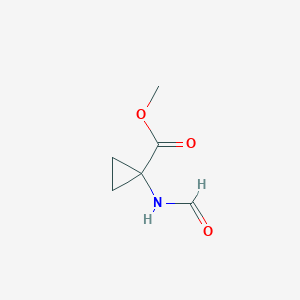
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
